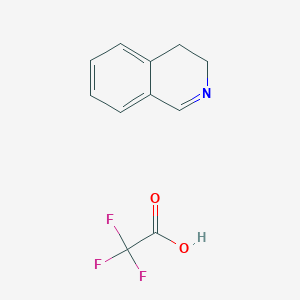![molecular formula C15H23NO B14339135 3-[(3,3,5-Trimethylcyclohexyl)amino]phenol CAS No. 104903-54-0](/img/structure/B14339135.png)
3-[(3,3,5-Trimethylcyclohexyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,3,5-Trimethylcyclohexyl)amino]phenol is an organic compound with the molecular formula C15H23NO It is characterized by the presence of a phenol group attached to an amino group, which is further connected to a 3,3,5-trimethylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3,5-Trimethylcyclohexyl)amino]phenol typically involves the reaction of 3,3,5-trimethylcyclohexylamine with a phenol derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,3,5-Trimethylcyclohexyl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Aplicaciones Científicas De Investigación
3-[(3,3,5-Trimethylcyclohexyl)amino]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3,3,5-Trimethylcyclohexyl)amino]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with enzymes and receptors. These interactions can modulate various biochemical pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to the compound, known for its use in the synthesis of vasodilators and sunscreens.
3,3,5-Trimethylcyclohexyl 3-pyridyl methylphosphonate: An organophosphate nerve agent with a similar cyclohexyl structure.
3-Aminomethyl-3,5,5-trimethylcyclohexylamine: Another related compound with applications in chemical synthesis.
Uniqueness
3-[(3,3,5-Trimethylcyclohexyl)amino]phenol is unique due to its specific combination of a phenol and a 3,3,5-trimethylcyclohexyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
104903-54-0 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
3-[(3,3,5-trimethylcyclohexyl)amino]phenol |
InChI |
InChI=1S/C15H23NO/c1-11-7-13(10-15(2,3)9-11)16-12-5-4-6-14(17)8-12/h4-6,8,11,13,16-17H,7,9-10H2,1-3H3 |
Clave InChI |
IRCRSWGACSXBPB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C)NC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


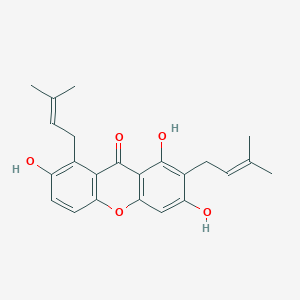
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
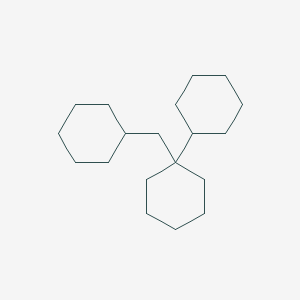
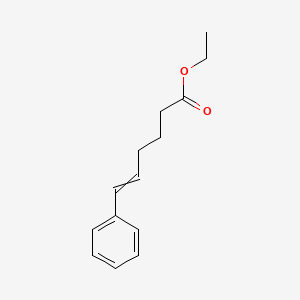
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
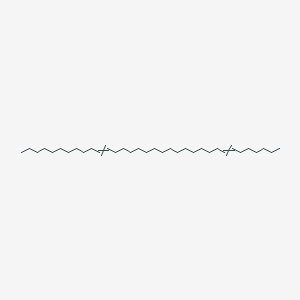
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
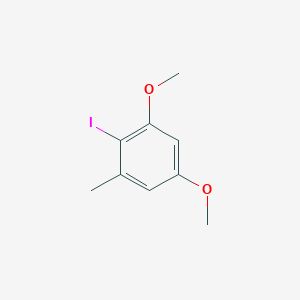
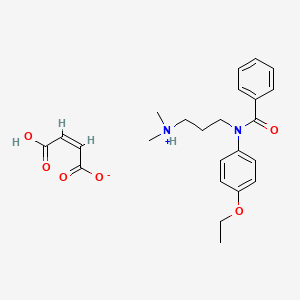
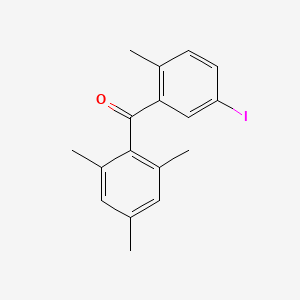
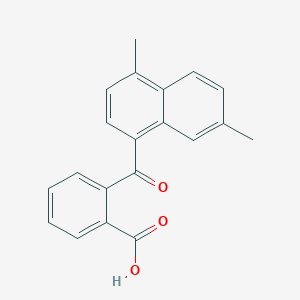
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
